Crystal Engineering and Polymorph Reliability: Monoclinic Crystal System Confirmation vs. Amorphous L-Aspartic Acid
Racemic N,N-dimethyl aspartic acid (CAS 1115-22-6) has been successfully crystallized and its structure unequivocally resolved by single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P21/c [1]. This is a critical differentiation from the parent L-aspartic acid, which is often processed as an amorphous or microcrystalline powder with variable morphology unless specific controlled crystallization is applied. For solid-state formulation or co-crystal screening, the defined monoclinic lattice of the dimethyl derivative provides a reproducible, verifiable quality attribute that simplifies XRPD pattern matching and batch-to-batch consistency in procurement [2].
| Evidence Dimension | Crystal Structure Determination |
|---|---|
| Target Compound Data | Monoclinic, Space group P21/c, Z = 4 |
| Comparator Or Baseline | L-Aspartic Acid (unmodified) typically characterized as amorphous or orthorhombic (P2₁2₁2₁) |
| Quantified Difference | Defined monoclinic P21/c space group (verified) vs. variable crystalline form |
| Conditions | Single-crystal X-ray diffraction (SC-XRD) |
Why This Matters
For formulators and analytical chemists, the known crystal system ensures consistent physicochemical stability and eliminates the polymorph risk associated with the baseline amino acid.
- [1] Wu, Y.; Ou, P.; Fronczek, F. R.; Song, J.; Lin, Y.; Wen, H. M.; et al. Simultaneous Enhancement of Near-Infrared Emission and Dye Photodegradation in a Racemic Aspartic Acid Compound via Metal-Ion Modification. ACS Omega 2019, 4 (11), 14478-14484. View Source
- [2] PubMed Central. Table 1. Crystal Data of Racemic N,N-Dimethyl Aspartic Acid. View Source
